N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of a dimethoxyphenyl group and a naphthyl group linked through an acetohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-naphthylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting Schiff base is then treated with hydrazine hydrate to form the final acetohydrazide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides, amines, or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with cellular receptors to induce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide]
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in multiple scientific disciplines.
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C21H21N3O3/c1-26-19-10-7-15(11-20(19)27-2)13-23-24-21(25)14-22-18-9-8-16-5-3-4-6-17(16)12-18/h3-13,22H,14H2,1-2H3,(H,24,25)/b23-13+ |
InChI Key |
ZYZJITSZFUWTFN-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
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